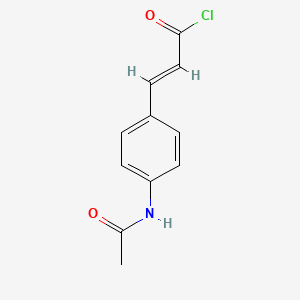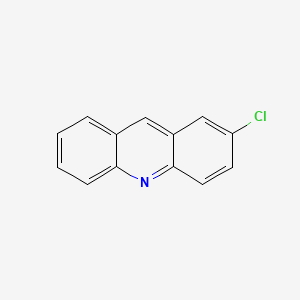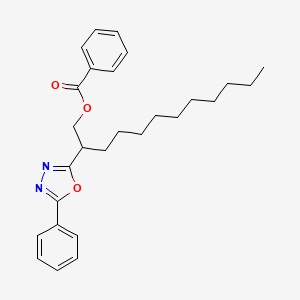![molecular formula C9H16N2O2S B12934890 2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane](/img/structure/B12934890.png)
2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylsulfonyl)-2,6-diazaspiro[34]octane is a complex organic compound featuring a spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane can be achieved through multiple synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. These approaches utilize readily available starting materials and conventional chemical transformations, often requiring minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable purification techniques, and ensuring cost-effectiveness and safety in the production process.
化学反応の分析
Types of Reactions
2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may produce amine derivatives.
科学的研究の応用
2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Biology: It is used in the development of bioactive molecules and as a probe for studying biological pathways.
Industry: It is utilized in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar spirocyclic structure and is used in drug discovery and synthetic chemistry.
2-Azaspiro[3.4]octane: Another structurally related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-(Cyclopropylsulfonyl)-2,6-diazaspiro[3.4]octane is unique due to its cyclopropylsulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
特性
分子式 |
C9H16N2O2S |
|---|---|
分子量 |
216.30 g/mol |
IUPAC名 |
2-cyclopropylsulfonyl-2,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C9H16N2O2S/c12-14(13,8-1-2-8)11-6-9(7-11)3-4-10-5-9/h8,10H,1-7H2 |
InChIキー |
FKNVPCOJGKLRFT-UHFFFAOYSA-N |
正規SMILES |
C1CC1S(=O)(=O)N2CC3(C2)CCNC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![12-hydroxy-1,10-bis(2,3,4-trimethoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12934810.png)
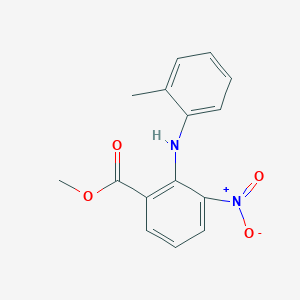

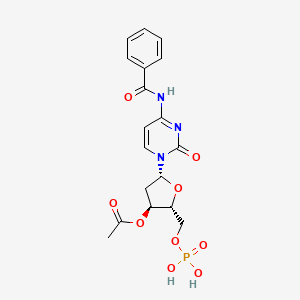




![N-(Imidazo[2,1-b]thiazol-6-ylmethyl)thietan-3-amine](/img/structure/B12934868.png)
![2,5-Bis(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)thiophene-3,4-diamine](/img/structure/B12934871.png)

